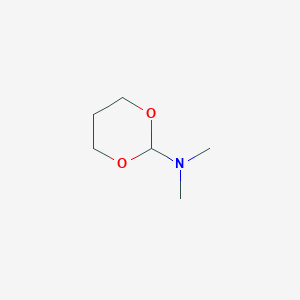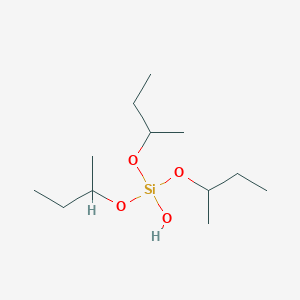
5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine, also known as 5,6,7,8-THNMA, is a synthetic derivative of the naturally occurring alkaloid tetrahydronaphthalene. It is a cyclic amine that is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 5,6,7,8-THNMA has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Environmental Impact
Cannabinoid and Terpenoid Synergies : Research explores the synergy between cannabinoids and terpenoids, substances that share a precursor with phytocannabinoids, including tetrahydrocannabinol (THC). These studies examine the therapeutic potential for treating pain, inflammation, depression, anxiety, addiction, and other conditions, highlighting the complexity of interactions within cannabis chemistry (Russo, 2011).
Serotonin Receptor Antagonists : Investigations into compounds like AR-A000002, a novel serotonin receptor antagonist, shed light on their anxiolytic and antidepressant potential. This research demonstrates the broad applicability of targeting serotonin receptors in treating mental health disorders (Hudzik et al., 2003).
Environmental VOCs and Health : Studies on volatile organic compounds (VOCs) from forests, including terpenes like limonene and pinene, focus on their antioxidant and anti-inflammatory effects on human health. This research underscores the potential for utilizing natural compounds in enhancing well-being and managing pollution (Antonelli et al., 2020).
Antibiotics in the Environment : A review on the environmental presence of tetracycline antibiotics discusses their ecological risks and the need for effective removal methods. This highlights concerns over antibiotic resistance and environmental safety, pointing to research avenues for pollution control (Daghrir & Drogui, 2013).
Safety and Hazards
The safety information for “5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCPAUPWLDLCBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597201 |
Source


|
| Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-69-4 |
Source


|
| Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














